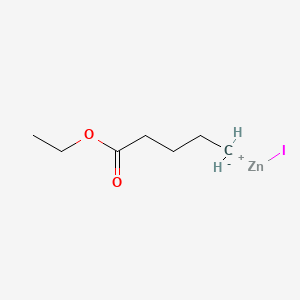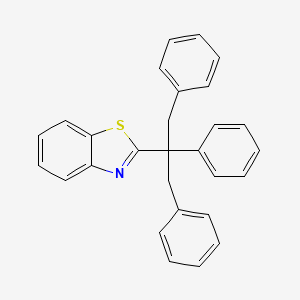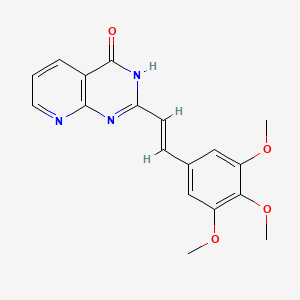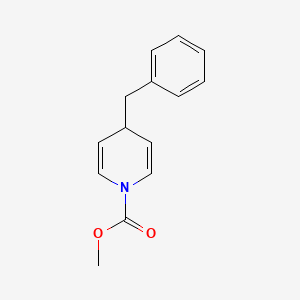
Methyl 4-benzylpyridine-1(4H)-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-benzylpyridine-1(4H)-carboxylate is a chemical compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The structure of this compound consists of a pyridine ring substituted with a benzyl group and a methyl ester group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-benzylpyridine-1(4H)-carboxylate typically involves the reaction of 4-benzylpyridine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction can be represented as follows:
4-Benzylpyridine+Methyl chloroformateTriethylamine, RefluxMethyl 4-benzylpyridine-1(4H)-carboxylate
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yield. The use of automated systems also reduces the risk of human error and ensures consistent product quality.
化学反应分析
Types of Reactions
Methyl 4-benzylpyridine-1(4H)-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or amines can be used in the presence of a base.
Major Products Formed
Oxidation: 4-Benzylpyridine-1(4H)-carboxylic acid
Reduction: 4-Benzylpyridine-1(4H)-methanol
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
Methyl 4-benzylpyridine-1(4H)-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl 4-benzylpyridine-1(4H)-carboxylate involves its interaction with specific molecular targets. The benzyl group and the pyridine ring can participate in various binding interactions with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets.
相似化合物的比较
Similar Compounds
4-Benzylpyridine: Lacks the ester group but shares the benzyl-pyridine core structure.
Methyl 4-pyridinecarboxylate: Lacks the benzyl group but has the ester-pyridine core structure.
Benzylpyridinecarboxylic acid: Contains both the benzyl and carboxylic acid groups but lacks the ester group.
Uniqueness
Methyl 4-benzylpyridine-1(4H)-carboxylate is unique due to the presence of both the benzyl and ester groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
105621-20-3 |
|---|---|
分子式 |
C14H15NO2 |
分子量 |
229.27 g/mol |
IUPAC 名称 |
methyl 4-benzyl-4H-pyridine-1-carboxylate |
InChI |
InChI=1S/C14H15NO2/c1-17-14(16)15-9-7-13(8-10-15)11-12-5-3-2-4-6-12/h2-10,13H,11H2,1H3 |
InChI 键 |
AYXGGXHCWBVZMC-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)N1C=CC(C=C1)CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


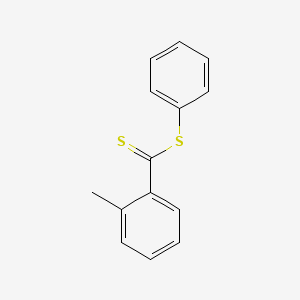
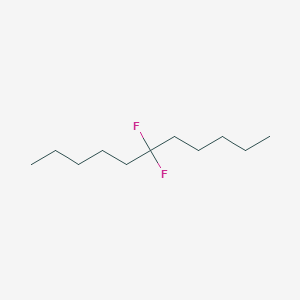
![4-{[(2-Azidoethyl)sulfanyl]methyl}-5-methyl-1H-imidazole](/img/structure/B14323906.png)
![3-[Dimethyl(phenyl)silyl]but-2-en-1-ol](/img/structure/B14323913.png)


![5-[(3-Ethyl-4-methoxy-5-methylphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14323943.png)
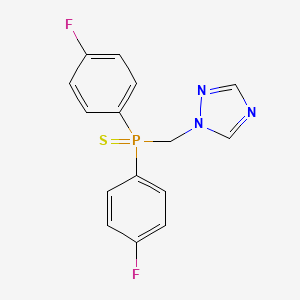
methanone](/img/structure/B14323951.png)
![[Phenyl(propan-2-yl)phosphoryl]methanol](/img/structure/B14323952.png)
![3-{[(3,4-Dichloro-5-nitrofuran-2-yl)methylidene]amino}-1,3-oxazolidin-2-one](/img/structure/B14323955.png)
